What are the properties of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol?
What are the properties of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol?
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol is a chiral organic compound featuring a spirocyclic backbone. This unique three-dimensional structure has garnered interest in the field of asymmetric synthesis, where it primarily serves as a precursor to chiral ligands for metal-catalyzed reactions.[1] While its direct pharmacological applications are not extensively documented in publicly available literature, the spirobiindane scaffold is recognized as a "privileged structure" in medicinal chemistry, suggesting its potential for the development of novel therapeutic agents.[2] This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol, and it is intended to serve as a valuable resource for researchers in chemistry and drug discovery.
Chemical and Physical Properties
2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol, also known by the trivial name SPINOL, is a white to off-white crystalline solid.[3][4] It is a C2-symmetric chiral diol, existing as (R) and (S) enantiomers, as well as a racemic mixture.[5] The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₆O₂ | [5][6][7] |
| Molecular Weight | 252.31 g/mol | [5][6][7] |
| Appearance | White to off-white powder | [3][4] |
| Melting Point | 156.0 to 160.0 °C | [8] |
| Boiling Point | 433.0 ± 45.0 °C at 760 mmHg | [8] |
| Density | 1.3 ± 0.1 g/cm³ | [8] |
| XLogP3 | 3.77 | [8] |
| CAS Numbers | ||
| Racemic | 223137-87-9 | [5][9][10] |
| (R)-enantiomer | 223259-62-9 | [3][5][6][11] |
| (S)-enantiomer | 223259-63-0 | [5][7] |
Synthesis and Characterization
The synthesis of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol has been reported, with a common route starting from m-anisaldehyde.[1] The synthesis generally involves several steps to construct the spirobiindane core, followed by demethylation to yield the diol. The resolution of the racemic mixture to obtain the pure enantiomers is a critical step for its application in asymmetric catalysis and can be achieved through methods like inclusion crystallization with a chiral resolving agent such as N-benzylcinchonidium chloride.[2][12]
Experimental Protocols
General Synthetic Protocol (Illustrative)
The following is an illustrative protocol for the synthesis of racemic 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol, based on general principles for the synthesis of related spirobiindanes.
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Indanone Formation: A suitable starting material, such as a substituted hydrocinnamic acid, is cyclized under acidic conditions (e.g., polyphosphoric acid) to form the corresponding indanone.
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Dimerization and Spirocyclization: The indanone is subjected to conditions that promote dimerization and subsequent spirocyclization. This can often be achieved through acid catalysis.
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Reduction: The resulting spirobiindene dione is then reduced to the corresponding diol using a suitable reducing agent, such as sodium borohydride.
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Purification: The crude product is purified by column chromatography on silica gel.
Characterization Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a crucial technique to determine the enantiomeric excess (ee) of the resolved enantiomers.
A typical workflow for the synthesis and characterization is depicted below:
Pharmacological Properties and Potential Applications
While specific studies on the pharmacological activity of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol are scarce in the available literature, the spirocyclic scaffold is a recurring motif in biologically active molecules. Spiro compounds have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and central nervous system-acting agents.[13][14][15]
The rigid, three-dimensional nature of the spirobiindane skeleton can provide a unique orientation of functional groups for interaction with biological targets. The diol functionality, in particular, can act as a hydrogen bond donor and acceptor, which is a common feature in many pharmacologically active compounds.
Given the phenolic nature of the hydroxyl groups, it is plausible that this compound could exhibit antioxidant properties. Furthermore, its structural similarity to other biologically active diols suggests potential for investigation in areas such as enzyme inhibition or receptor modulation. However, without specific experimental data, these remain speculative.
Signaling Pathway Modulation: A Hypothetical Perspective
Due to the lack of specific research on the interaction of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol with cellular signaling pathways, a hypothetical pathway is presented below. This is based on the known activities of other phenolic compounds and spirocyclic structures in the context of cancer, a common area of investigation for novel chemical entities. Phenolic compounds have been shown to modulate pathways such as the NF-κB and MAPK signaling cascades, which are crucial in inflammation and cell proliferation.
Conclusion
2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol is a well-characterized chiral building block with significant applications in asymmetric synthesis. While its direct pharmacological properties have not been extensively explored, its unique spirocyclic structure and diol functionality make it an intriguing candidate for future drug discovery efforts. Further research is warranted to elucidate its biological activity and potential therapeutic applications. This guide provides a foundational understanding of this compound for researchers who are interested in exploring its potential in chemistry and medicine.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. researchgate.net [researchgate.net]
- 3. (R)-2,2',3,3'-TETRAHYDRO-1,1'-SPIROBI[INDENE]-7,7'-DIOL, CasNo.223259-62-9 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 4. strem.com [strem.com]
- 5. 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol | C17H16O2 | CID 11379759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (R)-2,2',3,3'-TETRAHYDRO-1,1'-SPIROBI[INDENE]-7,7'-DIOL, >=95% | 223259-62-9 [chemicalbook.com]
- 7. 223259-63-0 | (S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol - Moldb [moldb.com]
- 8. echemi.com [echemi.com]
- 9. americanelements.com [americanelements.com]
- 10. 223137-87-9|2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol|BLD Pharm [bldpharm.com]
- 11. (R)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol 95.00% | CAS: 223259-62-9 | AChemBlock [achemblock.com]
- 12. researchgate.net [researchgate.net]
- 13. bepls.com [bepls.com]
- 14. An overview of spirooxindole as a promising scaffold for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2 H-benzo[ b][1,4]oxazin-6-yl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
